molecular formula C7H5ClINO B14848326 2-(Chloromethyl)-6-iodoisonicotinaldehyde

2-(Chloromethyl)-6-iodoisonicotinaldehyde

Cat. No.: B14848326
M. Wt: 281.48 g/mol
InChI Key: SSNNBAHFDBJBJP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, which is further functionalized with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-iodoisonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinaldehyde derivatives. For instance, the chloromethylation of 6-iodoisonicotinaldehyde can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, alcohols, carboxylic acids, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-6-iodoisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-iodoisonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

2-(chloromethyl)-6-iodopyridine-4-carbaldehyde

InChI

InChI=1S/C7H5ClINO/c8-3-6-1-5(4-11)2-7(9)10-6/h1-2,4H,3H2

InChI Key

SSNNBAHFDBJBJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)I)C=O

Origin of Product

United States

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